Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a triazolopyrimidine core, makes it a valuable candidate for the development of new drugs and materials.
Preparation Methods
The synthesis of Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several steps. The synthetic route typically starts with the preparation of the triazolopyrimidine core, followed by the introduction of the prop-2-en-1-yl and 2-chlorobenzylsulfanyl groups. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide or dimethyl sulfoxide. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-chlorobenzylsulfanyl group can be replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its potential therapeutic effects.
Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.
Biology: Studies investigate its effects on biological systems and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate include other triazolopyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the triazolopyrimidine ring. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21ClN4O2S |
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Molecular Weight |
453.0 g/mol |
IUPAC Name |
prop-2-enyl 2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H21ClN4O2S/c1-3-13-30-21(29)19-15(2)25-22-26-23(31-14-17-11-7-8-12-18(17)24)27-28(22)20(19)16-9-5-4-6-10-16/h3-12,20H,1,13-14H2,2H3,(H,25,26,27) |
InChI Key |
DHMHQFZPCDGVRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC=CC=C4)C(=O)OCC=C |
Origin of Product |
United States |
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